2-Chlorothiochromeno[4,3-b]indole
Description
Properties
CAS No. |
6502-55-2 |
|---|---|
Molecular Formula |
C15H8ClNS |
Molecular Weight |
269.7 g/mol |
IUPAC Name |
2-chlorothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C15H8ClNS/c16-9-5-6-14-11(7-9)15-12(8-18-14)10-3-1-2-4-13(10)17-15/h1-8H |
InChI Key |
WADLXFZNSYPDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CSC4=C(C3=N2)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Thiochromene Formation via Lawesson’s Reagent
Lawesson’s reagent (LR) is pivotal for thiophene ring formation. A method adapted from thienoindole synthesis involves reacting 3-alkylated indoline-2-thiones with 2-halo-ketones in aqueous media. For example:
Mercury-Mediated Cyclization
Early approaches employed mercury acetate for cyclization:
- Procedure : 1-(Phenylsulfonyl)indole undergoes alkylation at the 2-position with allyl bromide, followed by formylation at the 3-position. Cyclization with mercury acetate yields 2,3-fused indoles.
- Yield : <30% (poor due to side reactions).
- Limitations : Toxicity of mercury, low scalability.
Multi-Step Halogenation and Reductive Cyclization
Sodium Borohydride Reduction
Reductive steps are critical for stabilizing intermediates:
- Example : 3-(4-Chlorobutyryl)-1H-indole-5-carbonitrile is reduced with NaBH₄ in trifluoroacetic acid (TFA) to yield chlorobutyl-indole derivatives.
- Conditions : −30°C to 50°C, 10–24 hours.
- Yield : 70–90% after optimization.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency and Limitations of Key Methods
Structural and Mechanistic Insights
Regioselectivity in Halogenation
Chemical Reactions Analysis
Types of Reactions
2-Chlorothiochromeno[4,3-b]indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Cycloaddition Reactions: Indole-based cycloaddition reactions are powerful tools in organic synthesis for constructing complex heterocyclic structures.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkyl halides, and acyl chlorides.
Cycloaddition: Reagents such as dienes and dipolarophiles are used under conditions that promote concerted bond formation.
Major Products
Electrophilic Substitution: Products include halogenated, alkylated, and acylated derivatives of this compound.
Cycloaddition: Products include polycyclic frameworks and spirocyclic systems.
Scientific Research Applications
2-Chlorothiochromeno[4,3-b]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorothiochromeno[4,3-b]indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromeno[4,3-b]indoles vs. Thiochromeno[4,3-b]indoles
The substitution of oxygen (chromeno) with sulfur (thiochromeno) significantly alters electronic and biological properties:
Azocino[4,3-b]indoles
Azocino[4,3-b]indoles, such as methanoazocino derivatives, incorporate a nitrogen-containing azocine ring instead of thiochromene. These compounds are prevalent in alkaloids (e.g., strychnine) and exhibit distinct bioactivity:
Key Insight: The nitrogen-rich azocinoindoles are more versatile in medicinal chemistry but less stable under oxidative conditions compared to thiochromenoindoles .
Halogenated Indole Derivatives
Chlorine substitution at position 2 distinguishes this compound from other halogenated indoles:
Key Insight : Chlorine at C2 increases steric hindrance and directs electrophilic attacks to less hindered positions, while fluorine in other analogs prioritizes metabolic stability .
Data Tables
Table 1: Spectral Comparison of Selected Indole Derivatives
Table 2: Ames Test Mutagenicity (Indirect Inference)
Q & A
Q. What are the established synthetic routes for 2-Chlorothiochromeno[4,3-b]indole, and what are their key methodological considerations?
The synthesis of thiochromenoindole derivatives often involves cyclization strategies. For example, TFB (tetrafluoro-1,4-benzoquinone)-mediated cyclization of tetrahydrocarbazole derivatives with amide side chains has been used to construct azocino[4,3-b]indole scaffolds, achieving high yields (75–90%) . Key variables include reaction temperature (typically 80–100°C), solvent choice (e.g., dichloroethane), and catalyst optimization. For chloro-substituted analogs, electrophilic chlorination or Friedel-Crafts acylation with chlorinated reagents (e.g., 4-chloro-3-sulfamoylbenzoyl chloride) can introduce chlorine atoms at specific positions .
Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for validation?
Structural confirmation relies on spectroscopic methods:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm and carbonyl carbons at δ 170–180 ppm) .
- FT-IR : Identifies functional groups (e.g., C=O stretching at 1650–1750 cm⁻¹, C-Cl at 550–750 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and substituent positioning, as demonstrated for related chloro-indole derivatives .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
Initial screening should include:
- Cytotoxicity assays (e.g., MTT/PrestoBlue) against cancer cell lines (IC50 determination).
- Antimicrobial testing (MIC values) using Gram-positive/negative bacteria and fungi.
- Enzyme inhibition studies (e.g., kinase or protease assays) due to structural similarity to bioactive indole alkaloids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mutagenicity data for chloro-substituted indole derivatives?
Discrepancies may arise from assay conditions or metabolic activation. Use the Ames test (Salmonella/microsome assay) with:
- Liver S9 fraction : To assess metabolic activation of promutagens .
- Dose-response curves : Quantify mutagenic potency (e.g., revertants/µmol) . For this compound, compare results to structurally related mutagens like 3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate (Trp-P-2), which shows mutagenicity at 150 µg/plate in Salmonella .
Q. What strategies optimize the reaction yield of this compound derivatives under varying conditions?
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCE) enhance cyclization efficiency .
- Catalyst screening : Lewis acids (AlCl3) improve electrophilic substitution in chlorinated intermediates .
- Temperature gradients : Higher temperatures (100–120°C) may accelerate cyclization but risk decomposition.
Q. How does the chlorine substituent in this compound influence its electronic properties and reactivity?
Chlorine’s electron-withdrawing effect:
- Deactivates the aromatic ring , directing electrophilic substitution to specific positions (e.g., para to Cl).
- Enhances stability of intermediates via inductive effects, critical for multi-step syntheses . Computational studies (DFT) can map electron density and predict reactivity .
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound analogs?
- Positional isomer synthesis : Vary chlorine placement (e.g., 4-Cl vs. 6-Cl) using regioselective chlorination .
- Bioisosteric replacement : Substitute Cl with F, Br, or methyl groups to assess steric/electronic effects.
- Pharmacophore mapping : Correlate substituent positions with bioactivity using QSAR models .
Methodological Notes
- Data reproducibility : Ensure synthetic protocols include exact stoichiometry, solvent purity, and inert atmosphere details .
- Advanced mutagenicity validation : Combine Ames testing with mammalian cell assays (e.g., micronucleus test) to address species-specific metabolic differences .
- Spectroscopic standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments with certified reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
